molecular formula C34H40N2O2 B8719123 Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- CAS No. 63165-89-9

Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-

Cat. No.: B8719123
CAS No.: 63165-89-9
M. Wt: 508.7 g/mol
InChI Key: ZLFMSZWJQSGGBH-UHFFFAOYSA-N
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Description

Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- is a useful research compound. Its molecular formula is C34H40N2O2 and its molecular weight is 508.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63165-89-9

Molecular Formula

C34H40N2O2

Molecular Weight

508.7 g/mol

IUPAC Name

2-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]propanedinitrile

InChI

InChI=1S/C34H40N2O2/c1-31(2,3)22-13-19(14-23(29(22)37)32(4,5)6)26-27(28(26)21(17-35)18-36)20-15-24(33(7,8)9)30(38)25(16-20)34(10,11)12/h13-16H,1-12H3

InChI Key

ZLFMSZWJQSGGBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C(C#N)C#N)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.00 g (3.04 mmol) of potassium ferricyanide in 20 ml of 1N KOH solution was added to a solution of 0.51 g (1.0 mmol) of 6a in 20 ml of chloroform. The deep blue two-phase mixture was stirred vigorously at room temperature for 1 hr under a nitrogen atmosphere. The organic layer was separated, washed with water, dried (MgSO4) and evaporated in vacuo to give 0.50 g (98%) of 5a as golden plates after recrystallization from hexane; mp 210-215° (dec); ir (KBr) 2960-2860(m), 2227(w), 2217(w), 1753(m), 1600(s), 1525(w), 1510(w), 1470(s), 1360(m), 1345(m), 1260(w), 1115(s), 1020(w), 950(w), 910(m), 830 cm-1 (w); nmr (CDCl3) δ 1.34(s, 18H), 1.38(s, 18H0); 7.45(d,J = 2Hz, 2H), 7.71 (d, J = 2Hz, 2H); uv-visible, λmax (benzene) 319(sh) (3.77), 345(sh) (3.90), 364(4.03), 387(sh) (4.01), 415(sh) (3.88), 498 (sh) (3.96), 548(sh) (4.40), 587(4.79), 609 (4.80), 640(sh) (4.25); mass spectrumm/e 508.31003 (calcd 508.30897); Anal. Calcd for C34H40N2O2 : C, 80.27; H, 7.93; N, 5.51. Found: C, 80.40; H, 8.09; N, 5.48.
Name
6a
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Yield
98%

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